molecular formula C17H20ClNO2 B3851648 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one

6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one

Cat. No. B3851648
M. Wt: 305.8 g/mol
InChI Key: STWHYLRGCBFYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral replication. It may also modulate the activity of neurotransmitters and receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Additionally, it has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one in lab experiments is its high potency and selectivity towards its target enzymes and proteins. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on 6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as an anti-cancer and anti-viral agent. The development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents. Additionally, the elucidation of its mechanism of action and its interaction with target enzymes and proteins may provide insights into the pathogenesis of various diseases.

Scientific Research Applications

6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-chloro-3-[[cyclopropylmethyl(propyl)amino]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-2-7-19(9-12-3-4-12)10-13-11-21-16-6-5-14(18)8-15(16)17(13)20/h5-6,8,11-12H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWHYLRGCBFYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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